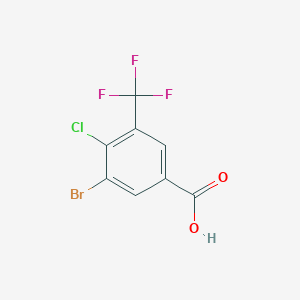

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid

Beschreibung

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a trifluoromethyl group at the 5-position, bromine at the 3-position, and chlorine at the 4-position of the aromatic ring. The compound’s structure combines electron-withdrawing groups (Br, Cl, CF₃) and a carboxylic acid functional group, rendering it highly reactive and suitable for applications in pharmaceutical and agrochemical synthesis.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogens (Br, Cl) influence electronic properties and reactivity in cross-coupling reactions. Its molecular formula is C₈H₃BrClF₃O₂, with a molecular weight of approximately 314.46 g/mol (calculated). Safety data for structurally similar compounds (e.g., benzaldehyde derivatives) indicate moderate hazards, including irritation risks, though specific toxicological data for this compound remain sparse .

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWJANKPJZEQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Halogenation and Trifluoromethylation

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Sequential Halogenation | Trifluoromethylation → Bromination | 55% | Regioselective bromination | Risk of polybromination; harsh conditions |

| Carboxylation | Grignard formation → CO₂ quenching | 65% | High-purity product; scalable | Requires anhydrous conditions; high pressure |

| Methyl Oxidation | Bromination/chlorination → Oxidation | 70% | Avoids direct carboxylation | Sensitive to oxidation overreaction |

Mechanistic Insights

Regioselectivity in Halogenation

The carboxylic acid group exerts a strong meta-directing effect, ensuring bromine addition at position 3. Chlorine, introduced earlier via electrophilic substitution, occupies position 4 due to the ortho/para-directing nature of the trifluoromethyl group.

Carboxylation Dynamics

Grignard reagents react with CO₂ to form carboxylate intermediates, which protonate during workup. Steric hindrance from the trifluoromethyl group slightly reduces reaction efficiency but enhances product stability.

Challenges and Optimization Strategies

- Polyhalogenation Control : Use of dilute bromine solutions and low temperatures minimizes di- or tri-brominated byproducts.

- Trifluoromethyl Group Stability : Avoiding strong bases prevents defluorination. Tetrahydrofuran (THF) is preferred over polar aprotic solvents.

- Oxidation Side Reactions : Gradual addition of KMnO₄ and pH monitoring (maintained at 3–4) prevents decarboxylation.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical transformations:

- Building Block : It is frequently used as a precursor in the synthesis of more complex organic molecules, particularly those containing fluorinated substituents which are important in pharmaceuticals and agrochemicals.

- Reactivity : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes, which is advantageous in drug design.

Medicinal Chemistry

The compound's unique properties make it a candidate for various medicinal applications:

- Antimicrobial Activity : Research indicates that derivatives of 4-(trifluoromethyl)benzoates exhibit significant antibacterial properties against strains such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). These compounds have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for developing new antimicrobial agents .

- Pharmaceutical Development : The structural features of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid may enhance binding affinity to biological targets, making it useful in drug discovery programs aimed at treating resistant bacterial infections.

Agrochemicals

In the agricultural sector, the compound's properties are leveraged for developing effective agrochemicals:

- Pesticides and Herbicides : The incorporation of trifluoromethyl groups in agrochemical formulations can improve efficacy and selectivity against pests while reducing environmental impact.

Material Science

The compound also finds applications in material science:

- Polymer Chemistry : It can be utilized in the synthesis of fluorinated polymers which exhibit desirable properties such as thermal stability and chemical resistance. These materials are essential for various industrial applications .

Case Studies and Research Findings

Several studies highlight the significance of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid in research:

Wirkmechanismus

The mechanism by which 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional Isomerism: The bromine position significantly impacts reactivity.

- Halogen Substitution : Replacing chlorine with fluorine in 3-Bromo-4-fluoro-5-(trifluoromethyl)benzoic acid increases electronegativity, which may enhance acidity (lower pKa) and alter solubility in polar solvents .

- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethoxy group in 3-Bromo-5-(trifluoromethoxy)benzoic acid introduces an ether linkage, reducing electron-withdrawing effects compared to the trifluoromethyl group, thereby modulating electronic properties for targeted reactivity .

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing substituents (e.g., CF₃) further stabilize the deprotonated form. For instance, 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid likely has a lower pKa than non-CF₃ analogues like 3-Bromo-4-methyl-5-nitrobenzoic acid (CAS 34545-20-5), where nitro and methyl groups exert competing electronic effects .

- Solubility : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. However, the carboxylic acid group improves solubility in basic media (e.g., NaOH solutions), a trait shared with 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS 320-31-0) .

Biologische Aktivität

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine, chlorine, and a trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

The chemical formula of 3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid is C₈H₄BrClF₃O₂. Its structural features include:

- Bromine (Br) : Enhances electrophilicity.

- Chlorine (Cl) : Modifies electronic properties.

- Trifluoromethyl (CF₃) : Increases lipophilicity and biological membrane permeability.

The mechanism of action for 3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid involves interactions with specific molecular targets, potentially inhibiting enzyme activity through covalent bonding with nucleophilic sites on proteins. The trifluoromethyl group plays a crucial role in enhancing the compound's ability to penetrate biological membranes, thereby facilitating its interaction with cellular components.

Antimicrobial Properties

Research indicates that compounds similar to 3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid exhibit significant antibacterial and antifungal properties. For instance, derivatives with trifluoromethyl groups have shown promising results against various strains of bacteria and fungi, including drug-resistant pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μmol/L) | Activity Type |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate | 0.5 - 32 | Antimycobacterial |

| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Not specified | Antifungal |

Cytotoxicity and Anticancer Activity

The presence of halogen substituents like bromine and chlorine in related compounds has been linked to enhanced cytotoxicity against various cancer cell lines. Studies show that these compounds can induce apoptosis through several biochemical pathways, including mitochondrial disruption and DNA fragmentation.

Table 2: Cytotoxicity Data for Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Benzamide Derivative | HepG2 | 10 | Induces apoptosis |

| Trifluoromethyl Benzamide | MCF-7 | 5 | DNA fragmentation |

Case Studies

- Antimycobacterial Activity : A study evaluated the activity of salicylanilide derivatives against Mycobacterium tuberculosis, revealing that certain trifluoromethyl-substituted compounds exhibited MIC values comparable to standard treatments like isoniazid, indicating their potential as novel antitubercular agents .

- Antifungal Efficacy : Research on salicylanilides demonstrated significant antifungal activity against strains such as Trichophyton mentagrophytes, suggesting that the incorporation of trifluoromethyl groups can enhance the efficacy of antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and chlorination of a trifluoromethyl-substituted benzoic acid precursor. For example, bromination of 4-chloro-5-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) at 80–100°C achieves regioselective bromination at the 3-position . Solvent choice (e.g., CCl₄ or DMF) and stoichiometric ratios of halogenating agents must be optimized to minimize polyhalogenation by-products . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the target compound.

Q. How can NMR and X-ray crystallography resolve structural ambiguities in halogenated benzoic acid derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and halogen substituents induce distinct deshielding effects on adjacent protons. Coupling constants (e.g., ) help confirm substitution patterns .

- X-ray Crystallography : Single-crystal analysis resolves steric effects from bulky substituents (e.g., Br vs. Cl) and confirms dihedral angles between the carboxylic acid group and the aromatic ring, which influence reactivity .

Q. What are the stability considerations for storing 3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials. Degradation products (e.g., dehalogenated species) can be monitored via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward NAS at positions ortho and para to itself. Computational studies (DFT, e.g., B3LYP/6-31G*) reveal reduced electron density at the 4-position (Cl site), making it susceptible to displacement by amines or alkoxides. Kinetic studies under varying temperatures (25–80°C) and solvents (DMSO vs. THF) can quantify activation barriers .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

- Methodological Answer :

- Protection of the carboxylic acid : Convert to methyl ester (e.g., SOCl₂/MeOH) to prevent Pd catalyst poisoning .

- Catalyst Selection : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 90°C for coupling with boronic acids. Monitor reaction progress via TLC to optimize time and minimize homo-coupling by-products .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays to design analogs with enhanced potency .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated benzoic acids: How to validate purity?

- Methodological Answer : Conflicting MP values (e.g., 140–144°C vs. 155–156°C) may arise from polymorphic forms or impurities. Validate via:

- DSC/TGA : Identify polymorph transitions or decomposition events .

- Elemental Analysis : Match experimental C/H/N/Br/Cl/F% to theoretical values (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.